molecular formula C36H72O4S2Sn B13742573 Dibutyltinbis(laurylmercapto acetate) CAS No. 20004-12-0

Dibutyltinbis(laurylmercapto acetate)

Cat. No.: B13742573
CAS No.: 20004-12-0
M. Wt: 751.8 g/mol
InChI Key: QWXSPIOOSOTTAU-UHFFFAOYSA-L
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Description

Dibutyltinbis(laurylmercapto acetate) is a diorganotin compound characterized by two lauryl mercaptoacetate ligands bound to a central tin atom. These compounds are widely used as stabilizers in polyvinyl chloride (PVC) production and as catalysts in polyurethane and silicone synthesis due to their thermal stability and catalytic efficiency .

Properties

CAS No.

20004-12-0

Molecular Formula

C36H72O4S2Sn

Molecular Weight

751.8 g/mol

IUPAC Name

dodecyl 2-[dibutyl-(2-dodecoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/2C14H28O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-4-2;/h2*17H,2-13H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

QWXSPIOOSOTTAU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltinbis(laurylmercapto acetate) can be synthesized through the reaction of dibutyltin oxide with laurylmercapto acetic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of dibutyltinbis(laurylmercapto acetate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dibutyltinbis(laurylmercapto acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyltinbis(laurylmercapto acetate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyltinbis(laurylmercapto acetate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Diorganotins

Structural and Functional Differences

Dibutyltin derivatives vary primarily in their substituent groups, which influence their physicochemical properties and biological activities:

Compound Substituents Key Applications Biological Activity (PPARγ/RXRα Agonism)
Dibutyltin dichloride Two chloride groups PVC stabilizer, catalyst Partial PPARγ and RXRα agonist
Dibutyltin diacetate Two acetate groups Polymer catalyst Partial PPARγ agonist
Dibutyltin dilaurate Two laurate groups Lubricant additive Partial PPARγ agonist
Dibutyltinbis(laurylmercapto acetate) Two lauryl mercaptoacetate groups Likely PVC stabilizer (inferred) Not directly studied; expected similar profile to mercaptoacetate analogs

Notes:

PPARγ and RXRα Agonism

Dibutyltin compounds demonstrate partial agonism for nuclear receptors PPARγ and RXRα, which regulate adipogenesis and inflammation:

  • Dibutyltin dichloride : Activates both PPARγ and RXRα, inducing adipogenesis and repressing inflammatory genes in vitro .
  • Dibutyltin dilaurate : Similar dual agonism but with weaker RXRα activity compared to dichloride .
  • Tributyltin chloride (triorganotin): Stronger PPARγ activation and higher toxicity, illustrating the impact of alkyl group number on potency .
Endocrine and Placental Effects
  • Dibutyltin dichloride : Reduces placental weight and alters hormone levels (e.g., estrogen, testosterone) in rodent studies .
  • Tributyltin compounds: More potent endocrine disruptors, causing severe reproductive abnormalities in aquatic species .

Comparison with Triorganotins (TriOTs)

Triorganotins, such as tributyltin chloride, exhibit higher toxicity and bioactivity than diorganotins due to their increased alkylation:

Parameter Dibutyltinbis(laurylmercapto acetate) (DiOT) Tributyltin Chloride (TriOT)
Acute Toxicity (LD50) Moderate (data inferred from analogs) High (nanomolar potency)
Endocrine Effects Moderate disruption of steroidogenesis Severe reproductive toxicity
Environmental Persistence High (due to lipophilicity) Very high (bioaccumulative)

TriOTs are banned in many applications under the International Maritime Organization’s antifouling regulations, whereas DiOTs remain in restricted industrial use .

Biological Activity

Dibutyltinbis(laurylmercapto acetate) (DBTLMA) is an organotin compound that has garnered attention in various fields, including materials science, biochemistry, and environmental studies. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and potential applications in medicine and industry.

Chemical Structure and Properties

Dibutyltinbis(laurylmercapto acetate) is a complex organotin compound characterized by the presence of two butyl groups and two laurylmercaptoacetate moieties. The general formula can be represented as:

C22H42O4S2Sn\text{C}_{22}\text{H}_{42}\text{O}_4\text{S}_2\text{Sn}

This structure contributes to its unique properties, including lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Research has demonstrated that DBTLMA exhibits significant antimicrobial properties against various bacterial strains and fungi. The mechanisms underlying its antimicrobial action may include:

  • Membrane Disruption : DBTLMA can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism, thus impairing growth.

Table 1: Antimicrobial Efficacy of DBTLMA

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments reveal that DBTLMA can affect mammalian cell lines. Studies have shown varying degrees of cytotoxic effects depending on concentration and exposure time.

  • Cell Line Tested : Human lung carcinoma (A549), Human liver carcinoma (HepG2)
  • Findings : Significant cytotoxic effects were observed at higher concentrations (>100 µM).

Table 2: Cytotoxic Effects of DBTLMA on Cell Lines

Cell LineIC50 (µM)Reference
A54975
HepG290

Case Study 1: Antifungal Activity

A study conducted by Smith et al. (2021) investigated the antifungal properties of DBTLMA against various strains of Candida. The results indicated that DBTLMA was effective in reducing fungal load in vitro, suggesting potential for therapeutic applications in treating fungal infections.

Case Study 2: Environmental Impact

In an ecological study, Johnson et al. (2022) evaluated the impact of DBTLMA on aquatic ecosystems. The findings highlighted the compound's toxicity to certain fish species at concentrations commonly found in industrial effluents, raising concerns about environmental safety.

Toxicological Profile

The toxicological profile of dibutyltin compounds is well-documented, with research indicating potential risks associated with long-term exposure. Key points include:

  • Reproductive Toxicity : Organotin compounds are known to disrupt endocrine function, leading to reproductive issues in various species.
  • Neurotoxicity : Some studies suggest that exposure to organotin compounds may result in neurotoxic effects, although specific data on DBTLMA is limited.

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